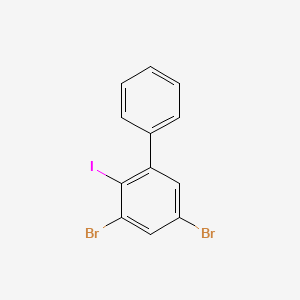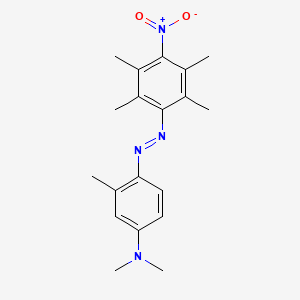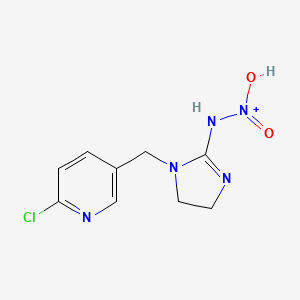
Imidacloprid, PESTANAL(R), analytical standard
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidacloprid is a systemic chloronicotinyl insecticide belonging to the neonicotinoid class. It is widely used in agriculture to control pests such as aphids, scale insects, whiteflies, leafhoppers, some coleoptera, and some lepidoptera species . The PESTANAL® analytical standard of Imidacloprid is a high-purity compound used for analytical and research purposes .
准备方法
Synthetic Routes and Reaction Conditions: Imidacloprid is synthesized through a multi-step process involving the reaction of 2-chloropyridine with ethylamine to form 2-chloro-N-ethylpyridin-3-amine. This intermediate is then reacted with nitromethane to produce 1-(6-chloro-3-pyridylmethyl)-2-nitroguanidine .
Industrial Production Methods: Industrial production of Imidacloprid involves large-scale chemical synthesis using similar reaction pathways but optimized for higher yields and purity. The process typically includes steps such as chlorination, amination, and nitration under controlled conditions .
化学反应分析
Types of Reactions: Imidacloprid undergoes various chemical reactions, including:
Oxidation: Imidacloprid can be oxidized to form imidacloprid-urea.
Reduction: Reduction of Imidacloprid can lead to the formation of imidacloprid-guanidine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Imidacloprid-urea.
Reduction: Imidacloprid-guanidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Imidacloprid is extensively used in scientific research across various fields:
Biology: Studying its effects on insect physiology and behavior.
Medicine: Investigating its potential impacts on non-target organisms, including humans.
Industry: Used in the development of new insecticides and pest control strategies.
作用机制
Imidacloprid acts by binding to the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to the overstimulation and subsequent paralysis of the insect, ultimately causing its death. The compound specifically targets the nAChRs in insects, making it highly effective as an insecticide while having lower toxicity to mammals .
相似化合物的比较
- Acetamiprid
- Thiamethoxam
- Clothianidin
- Dinotefuran
- Fipronil
Comparison: Imidacloprid is unique among neonicotinoids due to its high efficacy and systemic action. Compared to Acetamiprid and Thiamethoxam, Imidacloprid has a broader spectrum of activity and longer residual effects. Clothianidin and Dinotefuran share similar modes of action but differ in their environmental persistence and toxicity profiles. Fipronil, although not a neonicotinoid, is often compared due to its use in similar applications but has a different mode of action targeting gamma-aminobutyric acid (GABA) receptors .
属性
分子式 |
C9H11ClN5O2+ |
|---|---|
分子量 |
256.67 g/mol |
IUPAC 名称 |
[[1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]amino]-hydroxy-oxoazanium |
InChI |
InChI=1S/C9H11ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)(H,16,17)/q+1 |
InChI 键 |
NGMSPOSMFBBZMX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=N1)N[N+](=O)O)CC2=CN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
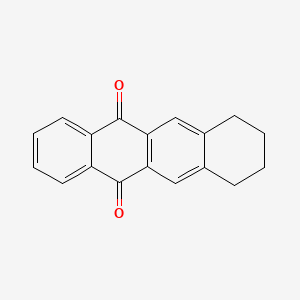
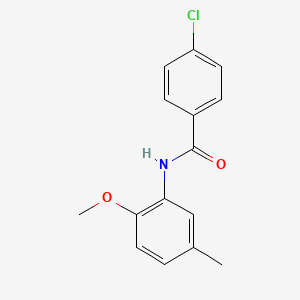
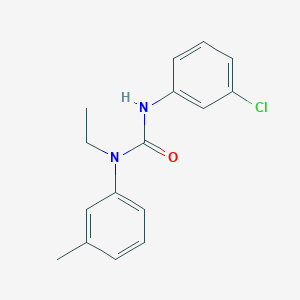

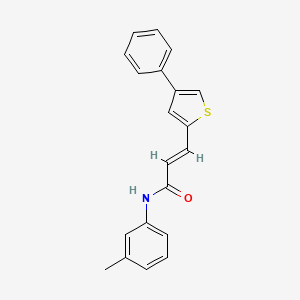
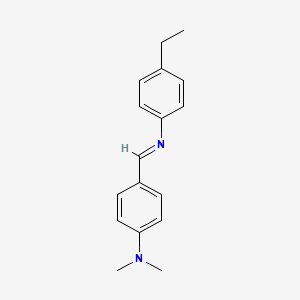
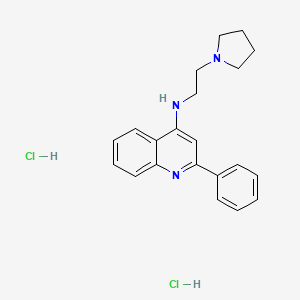
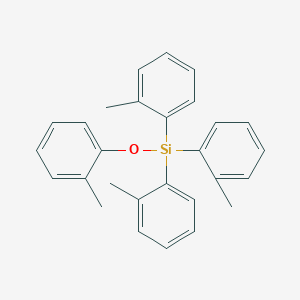
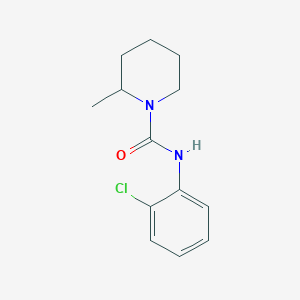
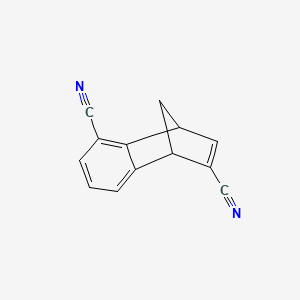
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
